Cas no 1804458-49-8 (5-Chloro-3-(chloromethyl)-4-(difluoromethyl)-2-hydroxypyridine)
5-Chloro-3-(chloromethyl)-4-(difluoromethyl)-2-hydroxypyridine Chemical and Physical Properties
Names and Identifiers
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- 5-Chloro-3-(chloromethyl)-4-(difluoromethyl)-2-hydroxypyridine
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- Inchi: 1S/C7H5Cl2F2NO/c8-1-3-5(6(10)11)4(9)2-12-7(3)13/h2,6H,1H2,(H,12,13)
- InChI Key: LMRZEOWMVBZFDH-UHFFFAOYSA-N
- SMILES: ClC1=CNC(C(CCl)=C1C(F)F)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 299
- XLogP3: 1.1
- Topological Polar Surface Area: 29.1
5-Chloro-3-(chloromethyl)-4-(difluoromethyl)-2-hydroxypyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029049145-1g |
5-Chloro-3-(chloromethyl)-4-(difluoromethyl)-2-hydroxypyridine |
1804458-49-8 | 97% | 1g |
$1,490.00 | 2022-04-02 |
5-Chloro-3-(chloromethyl)-4-(difluoromethyl)-2-hydroxypyridine Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on 5-Chloro-3-(chloromethyl)-4-(difluoromethyl)-2-hydroxypyridine
5-Chloro-3-(chloromethyl)-4-(difluoromethyl)-2-hydroxypyridine: A Comprehensive Overview
The compound 5-Chloro-3-(chloromethyl)-4-(difluoromethyl)-2-hydroxypyridine (CAS No: 1804458-49-8) is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This pyridine derivative has garnered attention due to its unique structural features and versatile functional groups, which make it a valuable compound in the fields of organic synthesis, materials science, and pharmacology.
5-Chloro-3-(chloromethyl)-4-(difluoromethyl)-2-hydroxypyridine is characterized by its pyridine ring, which serves as the central framework for the molecule. The substitution pattern includes a chlorine atom at position 5, a chloromethyl group at position 3, a difluoromethyl group at position 4, and a hydroxyl group at position 2. This arrangement of substituents imparts unique electronic and steric properties to the molecule, making it suitable for various chemical transformations and applications.
Recent studies have highlighted the importance of 5-Chloro-3-(chloromethyl)-4-(difluoromethyl)-2-hydroxypyridine in the development of advanced materials. Researchers have explored its role as a precursor in the synthesis of novel polymers and coordination compounds. For instance, the hydroxyl group at position 2 has been utilized in forming hydrogen bonds, which are critical for the self-assembly of supramolecular structures. Additionally, the chloromethyl and difluoromethyl groups have been shown to enhance the thermal stability and mechanical properties of materials derived from this compound.
In the field of pharmacology, 5-Chloro-3-(chloromethyl)-4-(difluoromethyl)-2-hydroxypyridine has demonstrated potential as a lead compound for drug discovery. Its ability to act as a ligand in metalloenzyme inhibition has been extensively studied. Recent findings suggest that this compound can selectively bind to metal ions such as zinc and copper, which are crucial for enzymatic activity in various pathological conditions. This property makes it a promising candidate for the development of anti-inflammatory and neuroprotective agents.
The synthesis of 5-Chloro-3-(chloromethyl)-4-(difluoromethyl)-2-hydroxypyridine involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include nucleophilic substitution reactions, oxidation processes, and fluorination reactions. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the compound meets the stringent requirements of industrial applications.
From an environmental perspective, 5-Chloro-3-(chloromethyl)-4-(difluoromethyl)-2-hydroxypyridine has been evaluated for its biodegradability and ecological impact. Studies indicate that under specific conditions, this compound can undergo microbial degradation, reducing its persistence in aquatic environments. This information is crucial for industries that utilize this compound in large-scale manufacturing processes.
In conclusion, 5-Chloro-3-(chloromethyl)-4-(difluoromethyl)-2-hydroxypyridine (CAS No: 1804458-49-8) is a versatile organic compound with diverse applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a valuable tool in modern scientific research and industrial innovation.
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